![molecular formula C7H5NO2 B1316487 furo[2,3-c]pyridin-7(6H)-one CAS No. 84400-98-6](/img/structure/B1316487.png)
furo[2,3-c]pyridin-7(6H)-one
Overview
Description
Furo[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that consists of a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-c]pyridin-7(6H)-one typically involves the construction of the fused ring system through various organic reactions. One common method is the Rh-catalyzed tandem reaction, which constructs the furo[2,3-c]pyridine-based structure . Another approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate to yield methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-c]pyridin-7(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the ring system.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Furo[2,3-c]pyridin-7(6H)-one has been investigated for its potential as a photosensitizer in photodynamic therapy, particularly for the ablation of bacterial cells. It generates reactive oxygen species upon light exposure, which can effectively kill bacteria .
- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .
- Nucleotide Analogues : The compound has been used to create nucleotide analogues that serve as probes for DNA and RNA polymerases. These analogues can inhibit polymerase activity, which is crucial for understanding DNA replication mechanisms and developing antiviral drugs .
Biological Applications
- Photosensitization : As mentioned, this compound acts as a photosensitizer by generating singlet oxygen when exposed to light. This property is particularly useful in targeted therapies where selective destruction of pathogens is desired .
- Polymerase Inhibition : The compound's derivatives have been studied for their ability to terminate DNA synthesis by inhibiting polymerases. This characteristic is valuable in designing antiviral agents that target viral replication processes .
Industrial Applications
- Pharmaceutical Intermediates : this compound is utilized as an intermediate in the synthesis of various pharmaceuticals, contributing to the development of new drugs with specific biological activities .
- Material Science : The compound's unique chemical structure allows it to be employed in the development of new materials with specific properties tailored for industrial applications .
Case Studies
- Photodynamic Therapy Research : A study demonstrated the efficacy of this compound as a photosensitizer against Gram-negative bacteria. The results indicated significant bacterial cell death upon light activation compared to controls .
- Nucleotide Analogue Development : Researchers converted this compound into nucleotide analogues that showed promise as potent inhibitors of DNA polymerases involved in viral replication. These findings suggest potential applications in antiviral drug design .
Mechanism of Action
The mechanism of action of furo[2,3-c]pyridin-7(6H)-one involves its interaction with specific molecular targets and pathways. For example, in its role as a photosensitizer, the compound generates reactive oxygen species (such as singlet oxygen and hydroxyl radicals) upon exposure to light, leading to the ablation of bacterial cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Furo[2,3-c]pyridin-7(6H)-one can be compared with other similar compounds, such as:
Furo[3,2-b]pyridine: Another heterocyclic compound with a different fusion pattern of the furan and pyridine rings.
Furo[3,2-c]pyridine: A closely related compound with similar structural features but different chemical properties.
Furo[2,3-b]pyrrole: A compound with a pyrrole ring fused to a furan ring, exhibiting different reactivity and applications.
The uniqueness of this compound lies in its specific ring fusion pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Biological Activity
Furo[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a fused furan and pyridine ring system. This unique structure contributes to its diverse biological activities. The compound can be synthesized through various methods, including base-catalyzed reactions involving β-enaminones and arylaldehydes, which yield moderate to high yields of the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Antimicrobial Activity : this compound has demonstrated efficacy against Gram-positive bacteria through mechanisms such as photodynamic ablation. This involves generating reactive oxygen species (ROS) that induce oxidative stress in bacterial cells, leading to cell damage and death.
- Anticancer Properties : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in glioma cells by activating caspases and PARP cleavage, which are markers of programmed cell death .
Pharmacokinetics
While detailed pharmacokinetic data for this compound is limited, several studies suggest that its bioavailability is influenced by solubility and metabolic stability. Compounds with similar structures have been shown to undergo significant metabolism, affecting their therapeutic efficacy and safety profiles .
Case Studies
- Antitumor Activity : A study investigated the effects of this compound derivatives on U87MG glioma cells. The results indicated that these compounds significantly reduced cell viability with IC50 values ranging from 0.5 to 5 μM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | Significant | ROS generation and apoptosis induction |
2,3-Dihydrofuro[2,3-c]pyridine | Low | Moderate | Cell cycle arrest |
Furo[2,3-b]pyridine | High | Low | Inhibition of bacterial cell wall synthesis |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for furo[2,3-c]pyridin-7(6H)-one, and how can experimental parameters be optimized for yield?
- Methodological Answer : The synthesis typically involves cyclization of β-(3-furyl)acrylic acid derivatives. For example, Shiotani et al. (1982) synthesized this compound by converting β-(3-furyl)acrylic acid into its acid azide, followed by cyclization in diphenylmethane at 180°C . Key parameters to optimize include reaction temperature (to avoid decomposition) and solvent choice (e.g., diphenylmethane for high-boiling conditions). Purity can be enhanced via column chromatography, as demonstrated in photocycloaddition studies .
Q. How does the fused furan-pyridine ring system influence the compound's reactivity and stability?
- Methodological Answer : The fused ring system introduces electron-deficient regions (pyridine) and electron-rich regions (furan), enabling diverse reactivity. For instance, the carbonyl group at position 7 participates in nucleophilic substitutions, while the furan ring undergoes electrophilic additions. Stability is influenced by substituents: electron-withdrawing groups (e.g., thiols) enhance resistance to oxidation, as seen in analogs like furo[2,3-c]pyridine-7-thiol .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry. For example, H NMR can distinguish between isomers like this compound and furo[3,2-c]pyridin-4(5H)-one based on coupling patterns . Infrared (IR) spectroscopy identifies carbonyl stretching (~1700 cm), while mass spectrometry validates molecular weight .
Advanced Research Questions
Q. How can photocycloaddition reactions expand the functionalization of this compound?
- Methodological Answer : Under UV irradiation, the carbonyl group undergoes [2+2] cycloaddition with electron-deficient alkenes like acrylonitrile. Shiotani et al. (1996) isolated adducts such as 8-cyano-8,9-dihydrofuro[d]azocin-7(6H)-one using column chromatography and confirmed structures via X-ray crystallography . Reaction conditions (e.g., solvent polarity, light wavelength) must be tailored to control regioselectivity.
Q. What strategies enable the use of this compound as a scaffold for BET protein inhibitors?
- Methodological Answer : Structural analogs like 1H-pyrrolo[2,3-c]pyridin-7(6H)-ones are designed to mimic acetyl-lysine binding motifs. Key modifications include introducing hydrogen-bond donors (e.g., amides) at position 4 and optimizing lipophilicity via alkyl/aryl substitutions. Patent WO 2015164480A1 highlights the importance of regioselective N-alkylation to enhance binding affinity .
Q. How do heteroatom substitutions (e.g., S, O) in the fused ring system affect biological activity?
- Methodological Answer : Replacing oxygen with sulfur in the furan ring (e.g., thieno[2,3-c]pyridin-7(6H)-one) increases lipophilicity and modulates pharmacokinetics. Comparative studies using in vitro assays (e.g., kinase inhibition) reveal that sulfur analogs exhibit higher membrane permeability but reduced metabolic stability compared to oxygen analogs .
Q. What role do transition-metal catalysts play in functionalizing this compound derivatives?
- Methodological Answer : Rh-catalyzed annulation enables C–H activation for constructing complex heterocycles. For example, coupling N-methoxyamides with nitriles yields isoquinolones and thieno[2,3-c]pyridin-7(6H)-one derivatives. Ligand selection (e.g., Cp*RhCl) dictates regioselectivity, as demonstrated in the synthesis of 6-methoxy-4-phenethylthieno[2,3-c]pyridin-7(6H)-one .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported reactivity of this compound analogs: How to reconcile conflicting data?
- Methodological Answer : Disparities in reactivity (e.g., thiol vs. ketone derivatives) often arise from solvent effects or trace metal impurities. For instance, phosphorus oxychloride-mediated chlorination requires anhydrous conditions to prevent hydrolysis . Systematic replication under controlled conditions (e.g., inert atmosphere, HPLC-grade solvents) is recommended.
Q. Conflicting biological activity reports: What factors contribute to variability in assay results?
- Methodological Answer : Variations in cell lines (e.g., cancer vs. normal), assay protocols (e.g., IC determination methods), and compound purity (e.g., HPLC ≥98% vs. crude samples) significantly impact results. Standardized testing using reference compounds (e.g., PD-180970 for kinase assays) and orthogonal assays (e.g., SPR, ITC) can resolve inconsistencies .
Q. Methodological Best Practices
Q. What analytical workflows ensure accurate characterization of novel this compound derivatives?
- Methodological Answer : A tiered approach is recommended:
- Tier 1 : LC-MS for purity assessment and molecular weight confirmation.
- Tier 2 : Multinuclear NMR (H, C, DEPT-135) for structural elucidation.
- Tier 3 : X-ray crystallography or advanced techniques (e.g., NOESY) for stereochemical resolution .
Properties
IUPAC Name |
6H-furo[2,3-c]pyridin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSNAKRNZGOTJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510845 | |
Record name | Furo[2,3-c]pyridin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84400-98-6 | |
Record name | Furo[2,3-c]pyridin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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